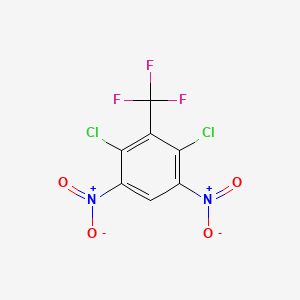

2,6-Dichloro-3,5-dinitro-benzotrifluoride

Description

2,6-Dichloro-3,5-dinitro-benzotrifluoride is an organic compound with the molecular formula C7HCl2F3N2O4. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and two nitro groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

2,4-dichloro-1,5-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3N2O4/c8-5-2(13(15)16)1-3(14(17)18)6(9)4(5)7(10,11)12/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEIRDQZFMMZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dichloro-3,5-dinitro-benzotrifluoride typically involves a nitration reaction. The process begins with 2,6-dichlorobenzotrifluoride as the starting material. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .

In industrial production, a clean preparation method has been developed to minimize environmental impact. This method involves a two-step nitration process, where the waste acid from the primary nitration is recycled for use in the secondary nitration, thus reducing waste and improving efficiency .

Chemical Reactions Analysis

2,6-Dichloro-3,5-dinitro-benzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-3,5-dinitro-benzotrifluoride is utilized in various scientific research applications:

Chemistry: It serves as a reagent in the synthesis of other complex organic molecules.

Medicine: Research is ongoing to explore its potential as an alternative to neurotoxic microtubule inhibitors.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dinitro-benzotrifluoride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the function of kinesin spindle proteins, which are essential for cell division. This inhibition disrupts the mitotic process, leading to cell cycle arrest and potential cell death. The compound’s nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .

Comparison with Similar Compounds

2,6-Dichloro-3,5-dinitro-benzotrifluoride can be compared with other similar compounds, such as:

2,4-Dichloro-3,5-dinitrobenzotrifluoride: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.

2,4-Dichloro-3,5-dinitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.

The uniqueness of 2,6-Dichloro-3,5-dinitro-benzotrifluoride lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.